1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid
Overview
Description
“1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid” is a compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds like this often involves multi-step organic reactions, starting from readily available substrates. The formation of the cyclohexane ring is followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23NO4/c1-9-5-7-13 (8-6-9,10 (15)16)14-11 (17)18-12 (2,3)4/h9H,5-8H2,1-4H3, (H,14,17) (H,15,16)/t9-,13- . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is likely to undergo reactions typical of carboxylic acids and amines . For instance, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
As mentioned earlier, the compound is a powder that is stored at room temperature . It has a molecular weight of 257.33 .Scientific Research Applications
Crystallographic Characterization in Derivatives and Peptides
The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined, highlighting the almost perfect chair conformation of the cyclohexane rings. This research provides insights into the potential helical conformations for the Acc6 residue in these compounds (Valle et al., 1988).
Application in Synthesis of Mikanecic Acid
This acid has been used in the synthesis of mikanecic acid, a title dicarboxylic acid, through a series of chemical reactions, demonstrating its role in complex organic syntheses (Hoffmann & Rabe, 1984).
Oxidation and Deprotection Studies
It plays a role in the oxidation and deprotection of benzyl and allyl ethers. This method provides an alternative to reductive deprotection, highlighting the versatility of this compound in chemical transformations (Ochiai et al., 1996).
Conformational Studies of Nitrogen-Containing Analogues
The conformation of the urethane side chains in nitrogen-containing analogues of chorismic acid has been studied, showing regular chair forms and extensive hydrogen bonding, which is crucial for understanding molecular interactions (Mackay et al., 1995).
Peptidomimetic Synthesis
The compound has been employed in the synthesis of constrained peptidomimetics, demonstrating its utility in the field of peptide-based drug discovery (Mandal et al., 2005).
Improved Synthesis Methodology
An improved synthesis of this compound from 3-aminobenzoic acid, using milder and more selective conditions, highlights advancements in synthetic methodologies for this compound (Badland et al., 2010).
Application in Polymer Synthesis
The compound has been used in the synthesis of amino acid-derived acetylene monomers and analyzed for the properties of the formed polymers, contributing to the field of polymer science (Gao et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid involves several steps. The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Biochemical Pathways
Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines . Therefore, future research could explore novel methods for adding and removing the Boc group, or investigate new applications of this compound in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVQBGLLJNVDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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